3-Cyclohexylprop-2-en-1-amine
CAS No.:
Cat. No.: VC18208991
Molecular Formula: C9H17N
Molecular Weight: 139.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H17N |
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Molecular Weight | 139.24 g/mol |
IUPAC Name | (E)-3-cyclohexylprop-2-en-1-amine |
Standard InChI | InChI=1S/C9H17N/c10-8-4-7-9-5-2-1-3-6-9/h4,7,9H,1-3,5-6,8,10H2/b7-4+ |
Standard InChI Key | PQEXQHALYNSSCW-QPJJXVBHSA-N |
Isomeric SMILES | C1CCC(CC1)/C=C/CN |
Canonical SMILES | C1CCC(CC1)C=CCN |
Introduction
Structural and Molecular Characteristics
The compound’s IUPAC name, 3-cyclohexylprop-2-en-1-amine, reflects its branched alkene-amine hybrid structure. The cyclohexyl group introduces significant steric bulk and hydrophobicity, while the conjugated double bond in the propene chain enables participation in electrophilic addition and cycloaddition reactions. Key structural parameters can be inferred from related compounds, such as 3-cyclohexylprop-2-enal (), which shares the cyclohexyl-propenyl framework .
The amine group’s electron-rich nature facilitates hydrogen bonding with polar solvents and biological targets. Comparative analysis with 3-cyclopropylprop-2-yn-1-amine hydrochloride () highlights how saturation and substituents alter reactivity: the triple bond in the latter increases rigidity but reduces nucleophilicity compared to the double bond in 3-cyclohexylprop-2-en-1-amine .
Synthetic Methodologies
Horner–Wadsworth–Emmons (HWE) Reaction
The (E)-selective HWE reaction, as demonstrated in recent literature , offers a viable route to construct the prop-2-en-1-amine backbone. This method employs phosphonate esters and aldehydes to form α,β-unsaturated carbonyl intermediates, which can be subsequently functionalized. For example:
Here, could represent a protected amine group, while corresponds to the cyclohexyl moiety.
Reductive Amination
Another plausible route involves reductive amination of 3-cyclohexylprop-2-enal with ammonia or primary amines. Using catalysts like palladium on carbon () under hydrogen gas (), the aldehyde group is reduced to an amine:
This method ensures high atom economy and scalability for industrial production.
Chemical Reactivity and Applications
Electrophilic Additions
The double bond in 3-cyclohexylprop-2-en-1-amine undergoes electrophilic additions with halogens (, ) and hydrohalic acids (, ), producing dihalogenated or β-haloamine derivatives. These intermediates are valuable in synthesizing pharmacologically active compounds.
Oxidation and Reduction
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Oxidation: Treatment with potassium permanganate () in acidic conditions yields 3-cyclohexylprop-2-en-1-one, a ketone derivative useful in fragrance and polymer industries.
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Reduction: Catalytic hydrogenation () saturates the double bond, yielding 3-cyclohexylpropan-1-amine, a more stable analogue with applications in corrosion inhibition.
Industrial and Research Applications
While direct applications of 3-cyclohexylprop-2-en-1-amine are understudied, its structural analogs serve as:
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Ligands in asymmetric catalysis (e.g., cyclohexyl-based phosphines).
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Monomer precursors for conductive polymers due to the conjugated π-system.
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Bioactive scaffolds in drug discovery, leveraging the amine’s ability to interact with biological targets.
Comparative Analysis with Structural Analogs
Compound | Key Feature | Reactivity Difference |
---|---|---|
3-Cyclohexylprop-2-enal | Aldehyde functional group | Higher electrophilicity at carbonyl carbon |
Cyclohexylmethylamine | Saturated backbone | Reduced conjugation; lower thermal stability |
3-Cyclopropylprop-2-yn-1-amine | Triple bond; cyclopropyl group | Enhanced rigidity; slower reaction kinetics |
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